molecular formula C13H18O2 B134420 2,6-Diisopropylbenzoic acid CAS No. 92035-95-5

2,6-Diisopropylbenzoic acid

Cat. No. B134420
CAS RN: 92035-95-5
M. Wt: 206.28 g/mol
InChI Key: AGBGSHYCQQNNEH-UHFFFAOYSA-N
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Description

2,6-Diisopropylbenzoic acid is a chemical compound that is structurally related to benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. Although the provided papers do not directly discuss 2,6-diisopropylbenzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the characteristics of 2,6-diisopropylbenzoic acid.

Synthesis Analysis

The synthesis of compounds related to 2,6-diisopropylbenzoic acid can be complex due to the steric hindrance provided by the isopropyl groups. For example, the synthesis of alkyl 2,4,6-triisopropylbenzoates involves the lithiation of primary benzoates and subsequent homologation of boronic esters, as demonstrated in the asymmetric homologation process reported in the literature . This method highlights the challenges and strategies in synthesizing sterically hindered benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For instance, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined using single-crystal X-ray diffraction, revealing a herringbone motif typically encountered in polycyclic aromatic compounds . This information can be extrapolated to suggest that 2,6-diisopropylbenzoic acid may also exhibit interesting structural features due to the presence of bulky isopropyl groups.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. The synthesis of 2,6-disubstituted benzobisoxazole, for example, involves a one-pot reaction using an organic aminoxyl radical as the catalyst . This indicates that 2,6-diisopropylbenzoic acid could potentially participate in similar chemical reactions, where the isopropyl groups may affect the reaction pathway and the properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The synthesis and characterization of 2,6-dihydroxyterephthalic acid, for instance, involve techniques such as HPLC, FT-IR, and NMR spectroscopy . These methods can be applied to analyze the purity and structure of 2,6-diisopropylbenzoic acid, providing insights into its physical state, solubility, and chemical behavior.

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Diisopropylbenzoic acid plays a significant role in the synthesis and coordination chemistry of various compounds. It is used in the synthesis of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These derivatives have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Chemistry in Water

In the field of green chemistry, 2,6-Diisopropylbenzoic acid contributes to constructive organic chemistry in water. It is part of the synthesis process for benzimidazoles in high-temperature water, optimizing yields comparable to or better than those in conventional media (Dudd et al., 2003).

Biodegradation Studies

This compound is also significant in biodegradation studies. It has been used to investigate the fate of 2,6-dihydroxybenzoic acid in mixed microbial cultures, understanding the impact on the biodegradation of other substances like peptone under aerobic conditions (Orhon et al., 2010).

Anticancer Activity

In medical research, derivatives of 2,6-Diisopropylbenzoic acid, like 2,6P-OLA, have shown promising anticancer activity. These derivatives are used in developing nano-liposome-based approaches for drug delivery in treating cancers such as cutaneous papilloma (Khan, 2017).

Synthesis of Other Chemical Compounds

2,6-Diisopropylbenzoic acid is instrumental in the synthesis of other chemical compounds. It is used in the synthesis of 2,6-Dihydroxyterephthalic Acid via the Kolbe-Schmitt reaction, contributing to advancements in chemical production processes (Wang Ku, 2015).

Crystallization Studies

This compound is also crucial in crystallization studies, aiding in understanding the control of polymorphic outcomes in crystallization processes, such as in the study of 2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).

Zinc Carboxylate Network

It has been used in developing zinc carboxylate networks with low coordination numbers, contributing to inorganic chemistry research (Dickie et al., 2005).

Safety And Hazards

The safety information for 2,6-Diisopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,6-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGSHYCQQNNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474759
Record name 2,6-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylbenzoic acid

CAS RN

92035-95-5
Record name 2,6-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Diisopropylbromobenzene (21.58 g, 0.0895 mol) was cooled to -23° C. under nitrogen and 2.5 M n-butyl lithium in hexanes (36 mL) was added dropwise as the temperature further cooled to -29° C. When the addition was complete, the reaction mixture was warmed to 0° C. and was stirred 1 hour at zero and was then poured onto a large excess of crushed dry ice. The mixture was stirred with a glass rod. When the dry ice had sublimed, hydrochloric acid (1N, 200 mL) was added and the mixture was extracted with ethyl ether, the ether washed with brine, dried (magnesium sulfate), filtered, and concentrated to a yellow oil. The oil was taken up in ether (200 mL), the ether solution extracted with sodium hydroxide solution (1N, 200 mL), the layers separated, the aqueous layer made acidic with 1.5N hydrochloric acid, brine added, and the aqueous layer extracted with ether (200 mL). The ether layer was washed with brine (50 mL), dried (magnesium sulfate), filtered and concentrated to an oil which solidified on standing, 13.42 g, 72.7%.
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21.58 g
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hexanes
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36 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5.09 g (17.7 mmol) of 2, 6-diisopropylphenyl iodide in 70 ml of dry ethyl ether was dropwise added 1.6M solution of n-butyllithium in hexane (11.1 ml, 17.8 mmol) at -20° C. The reaction mixture was allowed to warm at 0° C., stirred for 1 hour and poured onto about 100 g of pulverized dry ice. The mixture was allowed to warm gradually to room temperature, mixed with 50 ml of water and the aqueous layer was made alkaline with aqueous sodium hydroxide. The organic layer was separated, and the aqueous layer was washed with ethyl ether, acidified With conc. hydrochloric acid and extracted with ethyl ether. The extract was washed with saturated saline, dried over anhydrous magnesium sulfate, and the solvent evaporated to give 2.53 g of 2, 6-diisopropylbenzoic acid as white solid.
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5.09 g
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solution
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11.1 mL
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100 g
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70 mL
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Citations

For This Compound
5
Citations
H Kuramochi, T Yoshimura, T Miyazawa… - Journal of Agricultural …, 1996 - ACS Publications
The flowering of a perennial paddy weed, Sagittaria pygmaea (S. pygmaea) Miq., was promoted by 2,6-diisopropylphenoxyacetic acid, as well as by gibberellin A 3 (GA 3 ). Therefore, …
Number of citations: 7 pubs.acs.org
CJ O'Brien, DA Nicewicz - Synlett, 2021 - thieme-connect.com
The use of carbon dioxide as a C1 chemical feedstock remains an active field of research. Here we showcase the use of milled dry ice as a method to promote the availability of CO 2 in …
Number of citations: 8 www.thieme-connect.com
AN Vedernikov - Current Organic Chemistry, 2007 - ingentaconnect.com
Platinum complexes have played an important role in our understanding the mechanisms of arene and alkane CH activation and developing catalytic methods for hydrocarbon CH …
Number of citations: 62 www.ingentaconnect.com
G Bhalay, B Albrecht, M Akhlaq, U Baettig… - Bioorganic & medicinal …, 2011 - Elsevier
A library of chemokine antagonists has been synthesized using a combination of solid and solution-phase chemistry. Structures of known chemokine antagonists were used to produce …
Number of citations: 7 www.sciencedirect.com
PD Becker - 1982 - search.proquest.com
In an investigation of the formation of dipole-stabilized carbanions from thioesters, deprotonation of a tertiary center at the carbon adjacent to the sulfur of a thioester was found for the …
Number of citations: 3 search.proquest.com

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